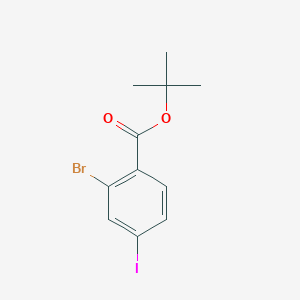

2-Bromo-4-iodo-benzoic acid tert-butyl ester

Overview

Description

2-Bromo-4-iodo-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C11H12BrIO2 . It is a type of tert-butyl ester, which are commonly used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-iodo-benzoic acid tert-butyl ester consists of a benzoic acid core substituted with bromine and iodine atoms at the 2 and 4 positions, respectively, and a tert-butyl ester group .Chemical Reactions Analysis

Tert-butyl esters, including 2-Bromo-4-iodo-benzoic acid tert-butyl ester, can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also react with SOCl2 to form acid chlorides .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-4-iodo-benzoic acid tert-butyl ester is 383.02 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Synthesis of Complex Molecules

This compound is used as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, where researchers explored the sulfoxide and sulfone derivatives for their cytotoxic activity in relation to cancer and normal cells in vitro. The study found a structure-activity relationship depending on the substituent's structure at position 6 and the isomerism of the oxyimino group (Vorona et al., 2009).

Polymer Chemistry

In the field of polymer chemistry, the tert-butyl ester group is key in modifying polymers. The synthesis and polymerization of cyclic esters containing tert-butyl ester groups have been studied to design hydrophilic aliphatic polyesters. These cyclic esters, through ring-opening polymerization, could potentially create polymers with specific physical properties or biodegradability (Trollsås et al., 2000).

Organic Synthesis Methodology

Research has also focused on developing methodologies for converting tert-butyl esters to acid chlorides using thionyl chloride. This method provides a straightforward approach to obtaining acid chlorides from tert-butyl esters, highlighting the versatility of compounds like 2-Bromo-4-iodo-benzoic acid tert-butyl ester in synthetic organic chemistry (Greenberg & Sammakia, 2017).

Novel Syntheses and Industrial Processes

The compound has implications in the synthesis of key intermediates for therapeutic applications. For example, novel processes for synthesizing intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, crucial in the manufacturing of SGLT2 inhibitors for diabetes therapy, have been developed. This demonstrates the role of such tert-butyl esters in creating scalable and cost-effective manufacturing processes for pharmaceuticals (Zhang et al., 2022).

Catalysis and Reaction Mechanisms

Furthermore, research on the catalysis and reaction mechanisms involving tert-butyl esters has led to discoveries in the synthesis of specific organic compounds. Studies on the catalyzed synthesis of p-tert-butyl benzoic acid methyl ester using methanesulfonic acid highlight the catalytic efficiency and optimization of reaction conditions for esterification processes, which are essential in various synthetic pathways (Hu Wei, 2002).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-iodo-benzoic acid tert-butyl ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway , which is a type of carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .

Action Environment

The action of 2-Bromo-4-iodo-benzoic acid tert-butyl ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action, efficacy, and stability.

properties

IUPAC Name |

tert-butyl 2-bromo-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQYJTAMJSQUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-iodo-benzoic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)

![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)